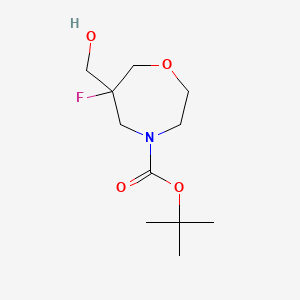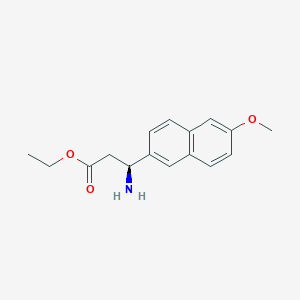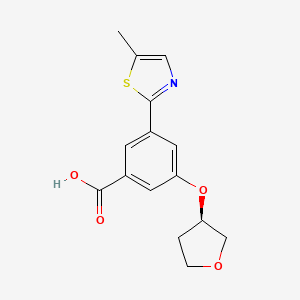
(1R,2R)-cyclopropane-1,2-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-cyclopropane-1,2-dicarbohydrazide is a chiral compound with significant interest in various scientific fields. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The presence of carbohydrazide groups further enhances its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclopropanation of alkenes using diazo compounds or carbenes, followed by the reaction with hydrazine derivatives to form the carbohydrazide groups .
Industrial Production Methods
Industrial production of (1R,2R)-cyclopropane-1,2-dicarbohydrazide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-cyclopropane-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbohydrazide groups into amines or other functional groups.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane dicarboxylic acids, while reduction can produce cyclopropane diamines .
Scientific Research Applications
(1R,2R)-cyclopropane-1,2-dicarbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-cyclopropane-1,2-dicarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-cyclohexane-1,2-dicarbohydrazide: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
(1R,2R)-1,2-diaminocyclohexane: Contains amino groups instead of carbohydrazide groups.
Uniqueness
(1R,2R)-cyclopropane-1,2-dicarbohydrazide is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
41556-37-0 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(1R,2R)-cyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3-/m1/s1 |
InChI Key |
SCWLBXZTXMYTLF-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)NN)C(=O)NN |
Canonical SMILES |
C1C(C1C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)



![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)




